molecular formula C15H21N3O4 B3842277 4-nitro-N'-octanoylbenzohydrazide

4-nitro-N'-octanoylbenzohydrazide

Cat. No.: B3842277
M. Wt: 307.34 g/mol
InChI Key: DBFJEEIGJFILAG-UHFFFAOYSA-N
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Description

4-nitro-N’-octanoylbenzohydrazide is an organic compound characterized by the presence of a nitro group at the 4-position of the benzene ring and an octanoyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-octanoylbenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with octanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for 4-nitro-N’-octanoylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-octanoylbenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can attack electrophilic centers in other molecules.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and octanoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products Formed

    Reduction: 4-amino-N’-octanoylbenzohydrazide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 4-nitrobenzoic acid and octanoic acid.

Scientific Research Applications

4-nitro-N’-octanoylbenzohydrazide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways involving nitro and hydrazide functionalities.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-nitro-N’-octanoylbenzohydrazide depends on its specific application. In general, the compound may exert its effects through interactions with biological molecules, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzohydrazide: Lacks the octanoyl group, making it less hydrophobic and potentially less effective in certain applications.

    4-nitro-N’-butanoylbenzohydrazide: Similar structure but with a shorter alkyl chain, which may affect its solubility and reactivity.

    4-nitro-N’-decanoylbenzohydrazide: Similar structure but with a longer alkyl chain, which may enhance its hydrophobic interactions but could also affect its solubility.

Uniqueness

4-nitro-N’-octanoylbenzohydrazide is unique due to its specific combination of a nitro group, a hydrazide moiety, and an octanoyl chain. This combination imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

4-nitro-N'-octanoylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-2-3-4-5-6-7-14(19)16-17-15(20)12-8-10-13(11-9-12)18(21)22/h8-11H,2-7H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFJEEIGJFILAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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